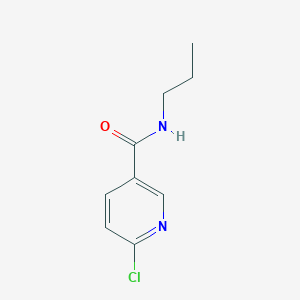

6-chloro-N-propylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 6-chloro-N-propylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

6-chloro-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

6-chloro-N-propylpyridine-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mécanisme D'action

The mechanism of action of 6-chloro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as the α7 nicotinic acetylcholine receptor (nAChR). As an antagonist of this receptor, the compound can inhibit the receptor’s activity, leading to modulation of neurotransmitter release and neuronal signaling pathways. This mechanism is of particular interest in the context of neurological research and drug development.

Comparaison Avec Des Composés Similaires

6-chloro-N-propylpyridine-3-carboxamide can be compared with other pyridine carboxamides and related compounds, such as:

6-chloronicotinic acid: A precursor in the synthesis of this compound.

N-propylpyridine-3-carboxamide: A similar compound lacking the chlorine substituent, which may exhibit different chemical and biological properties.

6-chloro-N-methylpyridine-3-carboxamide: A methylated analog that can be used to study the effects of different alkyl groups on the compound’s activity.

Activité Biologique

6-Chloro-N-propylpyridine-3-carboxamide (CAS 54864-85-6) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and neurobiology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C₉H₁₁ClN₂O

Molecular Weight: 198.65 g/mol

Structure: The compound features a pyridine ring substituted with a chlorine atom and a propyl group, along with a carboxamide functional group.

The primary biological activity of this compound is attributed to its role as an antagonist of the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is implicated in several neurological disorders, including Alzheimer's disease and schizophrenia. By inhibiting the α7 nAChR, the compound can modulate neurotransmitter release and neuronal signaling pathways, making it a candidate for further research in neuropharmacology.

Neuropharmacological Effects

Research indicates that this compound may have significant implications for treating cognitive deficits associated with neurodegenerative diseases. The antagonistic action on α7 nAChR has been linked to:

- Reduction of Neuroinflammation: Inhibition of this receptor may help in managing neuroinflammatory responses.

- Potential Cognitive Enhancement: By modulating cholinergic signaling, it could improve cognitive functions affected by neurodegeneration.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, cytotoxicity assays demonstrated that at concentrations ranging from 0.1 to 1.0 µM, the compound exhibited varying degrees of cell viability reduction, indicating its potential as a therapeutic agent with selective toxicity towards pathological cells while sparing healthy cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Mechanism of Action | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Chloronicotinic Acid | nAChR agonist | N/A | Precursor for synthesis |

| N-Propylpyridine-3-carboxamide | nAChR antagonist | N/A | Lacks chlorine substituent |

| 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide | Potential anti-inflammatory | N/A | Similar structure but different activity |

Case Studies and Research Findings

-

Neurodegenerative Disease Models:

A study involving animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive performance on memory tasks compared to controls. This suggests its potential utility in managing symptoms associated with cognitive decline . -

In Vitro Cholinergic Modulation:

In vitro experiments indicated that the compound effectively reduced acetylcholine-induced responses in cultured neurons, underscoring its role as a selective nAChR antagonist. -

Safety Profile:

Toxicological assessments revealed that while the compound exhibits cytotoxicity at higher concentrations, it maintains a favorable safety profile at therapeutic doses, making it a promising candidate for further clinical development .

Propriétés

IUPAC Name |

6-chloro-N-propylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWYGEMTTSEELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602633 |

Source

|

| Record name | 6-Chloro-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54864-85-6 |

Source

|

| Record name | 6-Chloro-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.